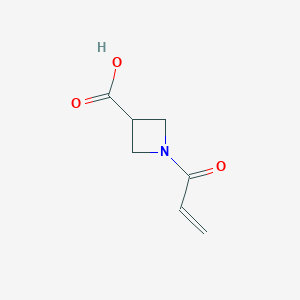![molecular formula C10H10ClN3O2 B2976591 Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate CAS No. 1823243-43-1](/img/structure/B2976591.png)
Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate is a chemical compound with the CAS Number: 1823243-43-1 . It has a molecular weight of 239.66 and its IUPAC name is ethyl (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate . It is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The InChI Code of this compound is 1S/C10H10ClN3O2/c1-2-16-8(15)5-14-4-3-7-9(11)12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 . The IR spectrum of a similar compound shows characteristic stretching bands at 521–750 cm−1 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has demonstrated methods for synthesizing diverse pyrimidinone and pyrrolopyrimidinone derivatives, emphasizing their significance in medicinal chemistry. For example, a study elaborated on a convenient synthetic route providing access to 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, highlighting the compound's biological relevance (Kókai et al., 2016).
Another study focused on the chemoselectivity in reactions involving hydrazonoyl halides with ethyl derivatives, producing compounds like 2-(pyrazoliden-4-yl) perimidines and substituted pyrrolo[1,2-a] perimidines. This underscores the versatility of ethyl derivatives in synthesizing structurally diverse molecules (Shawali et al., 2016).
Biological Activity and Potential Applications
In the realm of antifolate design, compounds like 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine have been explored for their DHFR inhibitory activity and potential as antitumor agents. This investigation illuminates the therapeutic potential of pyrrolopyrimidine derivatives (Gangjee et al., 2007).
Another study synthesized a series of pyridines, pyrimidinones, and oxazinones, starting from citrazinic acid, demonstrating their antimicrobial capabilities. This highlights the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
This compound is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, it might be a practical building block in the synthesis of many JAK inhibitors .
Eigenschaften
IUPAC Name |
ethyl 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-16-8(15)5-14-4-3-7-9(11)12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUPLAPDAMQXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)
![1-(4-Fluorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2976511.png)


![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)
![2-(4-ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976521.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)
![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)

